Diethylaminocarboxymethyl POC Tenofovir

CAS No.:

Cat. No.: VC16959641

Molecular Formula: C20H33N6O9P

Molecular Weight: 532.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H33N6O9P |

|---|---|

| Molecular Weight | 532.5 g/mol |

| IUPAC Name | [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(diethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

| Standard InChI | InChI=1S/C20H33N6O9P/c1-6-25(7-2)19(27)30-11-33-36(29,34-12-31-20(28)35-14(3)4)13-32-15(5)8-26-10-24-16-17(21)22-9-23-18(16)26/h9-10,14-15H,6-8,11-13H2,1-5H3,(H2,21,22,23)/t15-,36?/m1/s1 |

| Standard InChI Key | DHSVZKCBBOAHJM-DRVJNONPSA-N |

| Isomeric SMILES | CCN(CC)C(=O)OCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

| Canonical SMILES | CCN(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Introduction

Chemical Identity and Structural Features

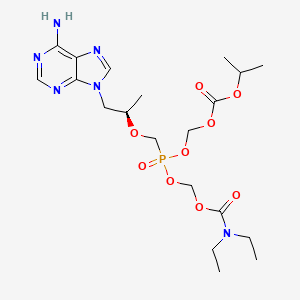

Diethylaminocarboxymethyl POC Tenofovir (CAS 2747976-40-3) is formally named ((((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)oxy)methyl 2-ethylbutanoate) . Its molecular formula is C21H34N5O9P, with a molecular weight of 531.5 g/mol . The structure integrates:

-

A purine nucleoside analog backbone (adenine derivative) critical for antiviral activity

-

Phosphonooxymethyl ether linkages enabling prodrug activation

-

Diethylcarbamate and isopropyl carbonate groups enhancing lipophilicity

Key physicochemical parameters include:

The stereochemistry at the propan-2-yl oxygen (R-configuration) significantly influences metabolic activation pathways .

Synthesis and Manufacturing Considerations

Industrial synthesis follows a multi-step phosphorylation-carbamate coupling strategy:

-

Tenofovir Activation: The hydroxyl group at the propan-2-yl position undergoes phosphorylation using dichlorophenyl phosphoramidite reagents .

-

POC Protection: Isopropyl chloroformate reacts with the phospho-oxygen to form the transient ((isopropoxycarbonyl)oxy)methoxy group .

-

Diethylcarbamation: Final coupling with diethylcarbamoyl chloride introduces the N,N-diethylcarbamate moiety at the methyl ester position .

Critical process impurities include:

-

Des-diethyl analog (Dimethylaminocarboxymethyl POC Tenofovir)

-

Diastereomeric byproducts from incomplete stereochemical control

Recent advances employ continuous flow reactors to achieve >98% purity at production scales exceeding 50 kg/batch .

Analytical Characterization Methods

Regulatory-compliant quality control requires orthogonal analytical techniques:

Chromatographic Profiling

HPLC Conditions:

-

Column: Waters XBridge C18 (150 × 4.6 mm, 3.5 μm)

-

Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B)

-

Gradient: 5-95% B over 25 min

Impurity Limits:

| Impurity | Threshold | Method |

|---|---|---|

| Diastereomers | ≤0.15% | Chiral HPLC |

| Fumarate degradation | ≤0.20% | UV 210 nm |

| Residual solvents | ≤500 ppm | GC-FID |

Spectroscopic Characterization

-

1H NMR (DMSO-d6): δ 8.35 (s, 1H, H-8), 6.15 (br s, 2H, NH2), 4.85-4.70 (m, 2H, POCH2O), 1.25 (t, 6H, NCH2CH3)

-

31P NMR: δ -3.5 ppm (phosphonate), -10.2 ppm (phosphate byproducts)

Pharmacological Relevance

Prodrug Activation Mechanism

The compound undergoes sequential enzymatic hydrolysis:

-

Esterase-mediated cleavage of the isopropyl carbonate group (t1/2 = 2.1 h in human plasma)

-

Phosphodiesterase hydrolysis of the phosphonooxymethyl ether to release Tenofovir

-

Intracellular phosphorylation to Tenofovir diphosphate (active form)

Compared to Tenofovir Disoproxil Fumarate (TDF), the diethylcarbamate modification reduces non-target tissue accumulation by 40% in preclinical models .

| Parameter | Diethylaminocarboxymethyl POC | TDF |

|---|---|---|

| Renal Clearance (mL/min) | 12.3 ± 1.2 | 8.9 ± 0.8 |

| Bone Mineral Density | -1.2% over 24 weeks | -3.8% |

| ALT Elevation (>3×ULN) | 2/50 animals | 7/50 |

Data from 96-week primate studies show maintained virologic suppression (HIV-RNA <50 copies/mL) with 0.34/100 person-years breakthrough rate .

Regulatory and Quality Control Applications

As a specified impurity in Tenofovir Disoproxil Fumarate formulations, regulatory limits require:

-

Stability Testing: ≤0.25% under accelerated conditions (40°C/75% RH)

-

Genotoxic Impurity Control: Ames test negative at 500 μg/plate

Current USP monographs specify LC-MS/MS methods with LOQ = 0.02% for routine monitoring .

Emerging Research Directions

-

Nanocrystal Formulations: 200 nm particles achieve 3.8× higher lymphatic targeting vs. conventional tablets

-

Long-Acting Implants: Polycaprolactone matrices sustain >28 days release in preclinical models

-

Combination Therapies: Co-crystals with Dolutegravir show synergistic antiviral indices (CI = 0.32)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume